molecular formula C13H9ClN2S B2502135 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline CAS No. 155793-48-9

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Cat. No.: B2502135
CAS No.: 155793-48-9
M. Wt: 260.74
InChI Key: ULULTMFBERDAAS-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Biochemical Analysis

Biochemical Properties

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The interaction between this compound and DprE1 involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the synthesis of essential cell wall components in the bacteria .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been reported to induce apoptosis in cancer cells by activating the caspase pathway . This activation leads to the cleavage of key cellular proteins, ultimately resulting in programmed cell death. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, the compound has been found to bind to the active site of the enzyme DprE1, leading to its inhibition . This inhibition disrupts the synthesis of essential cell wall components in Mycobacterium tuberculosis, thereby exerting its antimicrobial effects. Additionally, this compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that benzothiazole derivatives are relatively stable under physiological conditions, but they may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing bacterial load . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified specific threshold doses at which the compound transitions from being therapeutic to toxic, highlighting the importance of dosage optimization in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to inhibit the enzyme DprE1, which is involved in the synthesis of essential cell wall components in Mycobacterium tuberculosis . This inhibition disrupts the metabolic pathway responsible for cell wall biosynthesis, leading to the accumulation of intermediate metabolites and depletion of end products .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that benzothiazole derivatives can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where they exert their biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to specific organelles. For instance, benzothiazole derivatives have been shown to accumulate in the mitochondria, where they induce apoptosis by disrupting mitochondrial membrane potential and activating the caspase pathway .

Preparation Methods

The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 4-chlorobenzaldehyde in the presence of a catalyst such as piperidine in ethanol. The reaction mixture is stirred at 50°C for an hour to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULULTMFBERDAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.65 g (0.00223 mol) of 2-(2′-nitro-5′-chlorophenyl)benzothiazole OF31A and 2.52 g (0.01118 mol) of SnCl2.2H2O in 100 ml of ethanol was heated at 70° C. for 2 hours. A verification step using thin layer chromatography showed that the mixture no longer contained any starting reactant.
Name
2-(2′-nitro-5′-chlorophenyl)benzothiazole
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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